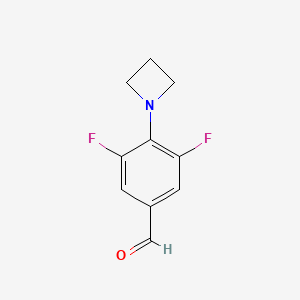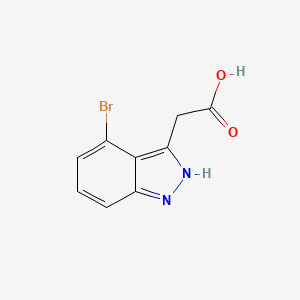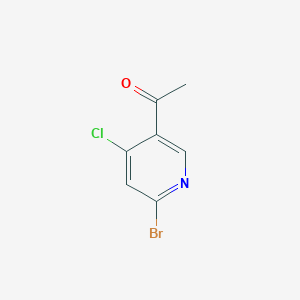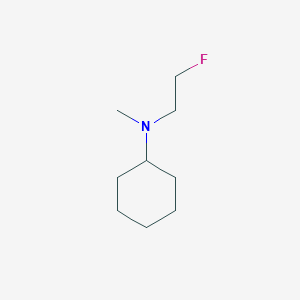
1-(4-Aminobutoxy)-2,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Difluorophenoxy)butan-1-amine is an organic compound with the molecular formula C10H13F2NO It is characterized by the presence of a butan-1-amine group attached to a difluorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-difluorophenoxy)butan-1-amine typically involves the reaction of 2,4-difluorophenol with 4-chlorobutan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 4-(2,4-difluorophenoxy)butan-1-amine.
Industrial Production Methods
Industrial production methods for 4-(2,4-difluorophenoxy)butan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenoxy)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(2,4-Difluorophenoxy)butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-difluorophenoxy)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Difluorophenoxy)butan-1-amine hydrochloride
- 4-(2,4-Difluorophenoxy)butan-2-amine
- 4-(2,4-Difluorophenoxy)butan-1-ol
Uniqueness
4-(2,4-Difluorophenoxy)butan-1-amine is unique due to the presence of both the difluorophenoxy and butan-1-amine groups, which confer specific chemical reactivity and potential biological activity. Its difluorophenoxy moiety enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
4-(2,4-difluorophenoxy)butan-1-amine |
InChI |
InChI=1S/C10H13F2NO/c11-8-3-4-10(9(12)7-8)14-6-2-1-5-13/h3-4,7H,1-2,5-6,13H2 |
InChI Key |
ADFIEROGTMIDJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Bromo-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13167507.png)



![1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13167531.png)




![5-[(4-Aminophenyl)methyl]-3-methyl-1,6-dihydro-1,2,4-triazin-6-one](/img/structure/B13167560.png)


![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde](/img/structure/B13167569.png)

